1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Naphthoate ester formation: The benzimidazole derivative is then reacted with naphthoic acid or its derivatives under esterification conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate can undergo various chemical reactions, including:
Scientific Research Applications
1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes . In cancer research, it may inhibit enzymes such as topoisomerases, which are involved in DNA replication and cell division .
Comparison with Similar Compounds
1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate can be compared with other benzimidazole derivatives, such as:
1H-benzo[d]imidazole: The parent compound, which lacks the methyl and naphthoate substituents, and is known for its broad range of biological activities.
2-methyl-1H-benzo[d]imidazole: A similar compound with a methyl group at the 2-position, which may exhibit different reactivity and biological properties.
1H-benzo[d]imidazol-2-yl 1-naphthoate: A compound with the naphthoate group at the 2-position, which may have different steric and electronic effects compared to the 5-position.
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-21-12-20-17-11-14(9-10-18(17)21)23-19(22)16-8-4-6-13-5-2-3-7-15(13)16/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSQBLZXQRTMFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.